Norglaucine hydrochloride
Overview
Description
Norglaucine hydrochloride is an alkaloid compound isolated from the plant Aconitum carmichaelii. It is known for its cytotoxic activity against various tumor cell lines, including mouse melanoma, human hepatocellular carcinoma, human chronic myelocytic leukemia, and human promyelocytic leukemia . The molecular formula of this compound is C20H24ClNO4, and it has a molecular weight of 377.86 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norglaucine hydrochloride can be synthesized from boldine. The synthesis involves reacting boldine with trimethylphenylammonium chloride and potassium t-butoxide to produce glaucine. Glaucine is then treated with 30% hydrogen peroxide and hydrated ferrous sulfate to yield this compound with an overall yield of 40% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis from boldine provides a scalable route for its production. The use of common reagents and conditions makes it feasible for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Norglaucine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide.
Reduction: Reduction reactions can be performed under specific conditions, although detailed reduction pathways are less documented.
Substitution: Substitution reactions involving the methoxy groups are possible under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (30%) and hydrated ferrous sulfate.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: The oxidation of glaucine to this compound.
Substitution: Products depend on the nucleophiles used in the reaction.
Scientific Research Applications
Norglaucine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of alkaloids and their derivatives.
Biology: The compound exhibits cytotoxic activity against various tumor cell lines, making it valuable in cancer research
Medicine: Its cytotoxic properties are being explored for potential therapeutic applications in oncology.
Industry: this compound can be used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The exact mechanism of action of Norglaucine hydrochloride is not fully understood. it is known to exert cytotoxic effects on tumor cells. The compound likely interacts with cellular pathways involved in cell proliferation and apoptosis, leading to cell death .
Comparison with Similar Compounds
Glaucine: A precursor in the synthesis of Norglaucine hydrochloride, also an alkaloid with similar cytotoxic properties.
Aporphine Alkaloids: Compounds such as 6-formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine share structural similarities with this compound.
Uniqueness: this compound is unique due to its specific cytotoxic activity against a range of tumor cell lines. Its synthesis from boldine and subsequent oxidation to yield the hydrochloride form also distinguishes it from other alkaloids.
Properties
IUPAC Name |
1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-22-15-9-12-7-14-18-11(5-6-21-14)8-17(24-3)20(25-4)19(18)13(12)10-16(15)23-2;/h8-10,14,21H,5-7H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRUUWONOHBDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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